(E)-N-[(furan-3-yl)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(furan-3-yl)methylidene]hydroxylamine is an organic compound featuring a furan ring attached to a hydroxylamine group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(furan-3-yl)methylidene]hydroxylamine typically involves the condensation of furan-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Furan-3-carbaldehyde+Hydroxylamine hydrochloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(furan-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions on the furan ring.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
(E)-N-[(furan-3-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive furan ring.
Mechanism of Action
The mechanism of action of (E)-N-[(furan-3-yl)methylidene]hydroxylamine involves its ability to interact with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds or undergo redox reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carbaldehyde: The precursor to (E)-N-[(furan-3-yl)methylidene]hydroxylamine.
Hydroxylamine: A related compound with similar reactivity.
Furan derivatives: Compounds like 2-furancarboxaldehyde and 5-hydroxymethylfurfural share the furan ring structure.
Uniqueness
This compound is unique due to the presence of both the furan ring and the hydroxylamine group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C5H5NO2 |
---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
(NZ)-N-(furan-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5NO2/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3- |
InChI Key |
QJNJBSOMPGENRN-UTCJRWHESA-N |
Isomeric SMILES |
C1=COC=C1/C=N\O |
Canonical SMILES |
C1=COC=C1C=NO |
Origin of Product |
United States |
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